molecular formula C7H12ClN5O B2706260 1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride CAS No. 1609400-04-5

1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride

Cat. No.: B2706260
CAS No.: 1609400-04-5
M. Wt: 217.66
InChI Key: GQAFWHSOJLLBHB-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a piperazine ring and a triazole ring, which are connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride typically involves multi-step procedures. One common method includes the reaction of piperazine with a triazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and may require the use of catalysts to facilitate the process . The mixture is then treated with activated carbon to remove impurities, followed by filtration and solvent evaporation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride is unique due to its specific combination of a piperazine ring and a triazole ring, which imparts distinct chemical and biological properties

Biological Activity

1-(1H-1,2,4-Triazol-3-ylcarbonyl)piperazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C7H11N5OC_7H_{11}N_5O and a molecular weight of approximately 171.20 g/mol. The presence of the triazole ring is significant as it is known to participate in various biological processes.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives, including piperazine-based compounds. A notable investigation involved screening against multiple human cancer cell lines, revealing that modifications in the compound's structure could enhance its cytotoxic effects. For instance, derivatives with specific substitutions showed improved growth inhibition rates in pancreatic cancer cell lines like MiaPaCa-2 and BxPC3 .

Table 1: Growth Inhibition of Selected Compounds on Cancer Cell Lines

CompoundCell LineGI50 (µM)Activity Level
1MiaPaCa-214Moderate
2BxPC318Moderate
3AsPC-1>50Low
4Capan-222Moderate

GI50 refers to the concentration required to inhibit cell growth by 50% relative to untreated controls.

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific protein interactions crucial for cell proliferation and survival. For example, certain compounds have been identified as inhibitors of S100A2–p53 protein interactions, which play a role in tumor progression .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have demonstrated antimicrobial activity. Their ability to disrupt fungal cell membrane synthesis positions them as potential antifungal agents. Research indicates that modifications in the piperazine moiety can enhance this activity against various fungal strains .

Study on Anticancer Efficacy

A study conducted on a series of triazole-piperazine derivatives highlighted their effectiveness against several cancer types. The research involved synthesizing various analogues and assessing their cytotoxicity through MTT assays. Results indicated that specific substitutions on the piperazine ring significantly increased potency against breast and ovarian cancer cell lines .

Antifungal Testing

Another investigation focused on the antifungal properties of triazole derivatives, including this compound. The study utilized disk diffusion methods to evaluate efficacy against Candida species, showing promising results that warrant further exploration into therapeutic applications for fungal infections .

Properties

IUPAC Name

piperazin-1-yl(1H-1,2,4-triazol-5-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.ClH/c13-7(6-9-5-10-11-6)12-3-1-8-2-4-12;/h5,8H,1-4H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAFWHSOJLLBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=NC=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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